
2-Chloro-1-(1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)ethanone
説明
2-Chloro-1-(1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)ethanone is a useful research compound. Its molecular formula is C16H19ClO and its molecular weight is 262.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Toxicology and Public Health
Chlorinated Compounds as Endocrine Disruptors : Research has highlighted the roles of chlorinated compounds like DDT and DDE in acting as endocrine disruptors in humans and wildlife. These studies explore their persistence in the environment, bioaccumulation through the food chain, and impacts on reproductive and immune systems, suggesting potential parallels in the study of other chlorinated compounds (Burgos-Aceves et al., 2021).
Occupational Exposure to Chlorinated Solvents : Investigations into occupational exposure to chlorinated solvents have associated them with adverse health effects such as toxicity to the central nervous system, liver, kidneys, and potential carcinogenicity. This points to the importance of monitoring and managing exposure to various chlorinated compounds in industrial settings (Ruder, 2006).
Environmental Science and Chemistry
Chlorophenols in the Environment : The impact of chlorophenols on the aquatic environment has been extensively reviewed, covering their moderate to high toxicity to fish and other aquatic life, their persistence, and their bioaccumulation potential. This research could inform studies on similar chlorinated compounds and their environmental fate (Krijgsheld & Gen, 1986).
Municipal Solid Waste Incineration and Chlorophenols : Reviews on the formation and impact of chlorophenols through municipal solid waste incineration provide insights into the environmental pathways and transformations of chlorinated compounds. Understanding these pathways is crucial for managing and mitigating the environmental impact of chlorinated compound emissions (Peng et al., 2016).
Analytical Chemistry and Environmental Engineering
Analysis of Chlorinated Compounds : Studies on the determination of upper limits and benchmarks for gas separations using ionic liquid membranes highlight the analytical techniques and methodologies for separating and quantifying chlorinated compounds. Such research is pivotal for environmental monitoring and the development of remediation technologies (Scovazzo, 2009).
Bioremediation of Contaminated Soils : Reviews on the bioremediation of DDT-contaminated soils showcase strategies for the microbial degradation of chlorinated compounds. Understanding these processes can inform the development of bioremediation approaches for a wide range of chlorinated environmental pollutants (Foght et al., 2001).
特性
IUPAC Name |
2-chloro-1-(1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClO/c17-10-16(18)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h9H,1-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSVAEZFYZKSMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCCC3=C(C=C2C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B1462854.png)

![6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1462857.png)
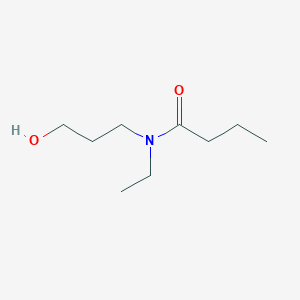
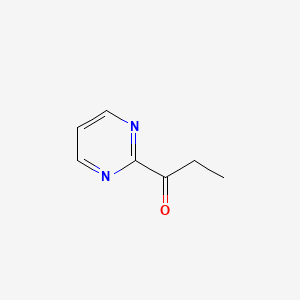
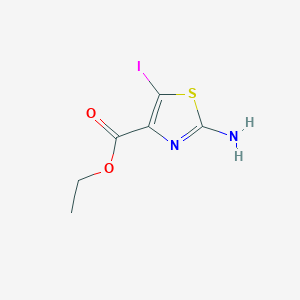
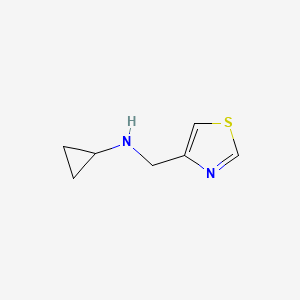
![(2-{[3-(4-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1462870.png)
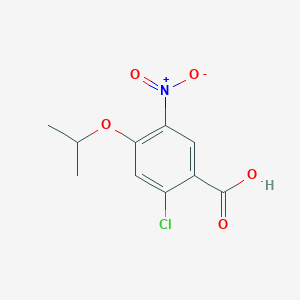

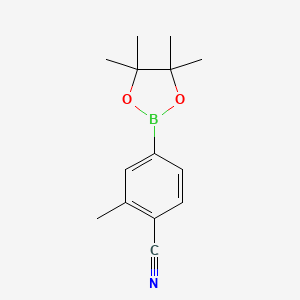
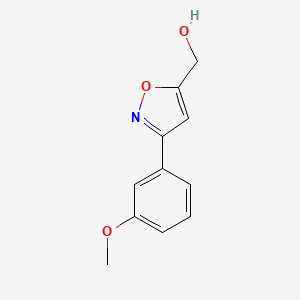
![4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1462875.png)
